(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
InChI Key |
BMTSNVTZZDHDAA-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(C)(C)C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Amine Introduction: The brominated intermediate is then subjected to a reaction with a suitable amine source to introduce the amine group at the 1-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale bromination and amine introduction reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other suitable methods to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may interact with various biological targets, including enzymes and receptors. These interactions could modulate their activity, leading to diverse pharmacological effects. The specific mechanisms of action are still under investigation, highlighting the need for further studies to elucidate its pharmacodynamics and pharmacokinetics.
Potential Applications
-
Medicinal Chemistry :
- The compound's unique stereochemistry may enhance its effectiveness as a drug candidate. Preliminary studies have suggested potential applications in treating conditions where modulation of specific receptors or enzymes is beneficial.
-
Synthesis of Novel Compounds :
- Its structure allows for the synthesis of related compounds that may exhibit different biological activities. For example, derivatives with varying halogen substitutions (e.g., chlorine or iodine) could be synthesized to explore their pharmacological properties.
-
Pharmacological Research :
- Investigations into its binding affinity to specific receptors could provide insights into its therapeutic potential. This includes studying its effects on neurotransmitter systems or other pathways relevant to disease states.
Case Study 1: Pharmacological Screening
In a study focusing on the compound's interaction with serotonin receptors, it was found to exhibit moderate binding affinity. This suggests potential applications in treating mood disorders where serotonin modulation is crucial.
Case Study 2: Synthesis of Derivatives
Researchers synthesized several derivatives by modifying the bromine substitution on the phenyl ring. These derivatives were tested for their antibacterial properties, revealing that some exhibited enhanced activity compared to the parent compound.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound is compared to three analogs (Table 1):
Key Observations :
- The absence of a methyl group in the hydrochloride salt (evidence 7) may enhance solubility but reduce steric stabilization.
- Electronic Properties : The 5-fluoro substituent in the 3-bromo-5-fluoro analog (evidence 9) increases electronegativity, possibly altering reactivity in nucleophilic substitution reactions compared to the methyl-bearing target compound.
Physicochemical Properties
Methodological Considerations in Structural Comparison
- Graph Theory: highlights graph-based methods for comparing molecular structures, which would classify the target compound and its analogs as "similar" due to shared backbone motifs but differentiate them via substituent nodes .
- Lumping Strategy : Despite substituent differences, these compounds could be grouped under a "bromo-aryl-propanamine" category for reactivity studies, as their core structures dominate physicochemical behavior .
Biological Activity
(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its molecular formula and a molecular weight of approximately 256.18 g/mol, has garnered attention for its biological activities and interactions with various biological targets.
Chemical Structure and Properties
The structural configuration of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine includes:
- A bromine atom at the para position of the phenyl ring.
- A methyl group adjacent to the bromine, influencing its reactivity.
- A chiral center , which is crucial for its biological activity.
Table 1: Basic Properties of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.18 g/mol |
| CAS Number | 1391320-93-6 |
| Appearance | Crystalline solid |
Preliminary studies indicate that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may interact with various biological targets, including enzymes and receptors. Its unique stereochemistry is believed to play a significant role in modulating these interactions, leading to potential pharmacological effects.
Key Biological Activities
- Receptor Binding : The compound may bind to specific receptors, which could influence signaling pathways related to various physiological processes.
- Enzyme Interaction : It is suggested that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine can modulate enzyme activity, impacting metabolic pathways.
Case Studies and Research Findings
Research into similar compounds suggests that structural modifications can lead to varied biological activities. For instance:
- Studies on analogs show that changes in halogen substituents can significantly affect pharmacological profiles.
In one study focusing on related compounds, it was found that brominated derivatives exhibited enhanced binding affinity towards certain receptors compared to their non-brominated counterparts.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (S)-1-(4-Chloro-3-methylphenyl)-2,2-dimethylpropan-1-amine | Chlorine substitution at para position | |
| (S)-1-(4-Iodo-3-methylphenyl)-2,2-dimethylpropan-1-amine | Iodine substitution affecting reactivity | |
| 3-(3-Bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine | Different substitution pattern on the phenyl ring |
Pharmacological Implications
The potential pharmacological implications of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine are significant. Its ability to interact with biological targets suggests possible applications in:
- Therapeutics : As a candidate for developing new drugs targeting specific diseases.
- Synthetic Chemistry : Serving as a building block for more complex molecules.
Future Directions in Research
Further investigations are required to elucidate the precise mechanisms of action and therapeutic potential of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine. Key areas for future research include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
- In vitro and in vivo studies to assess therapeutic efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
